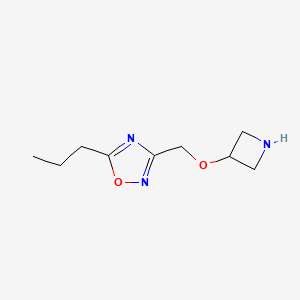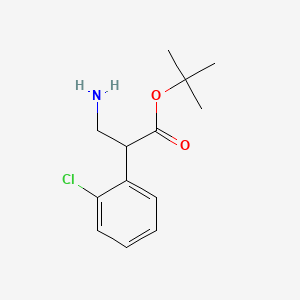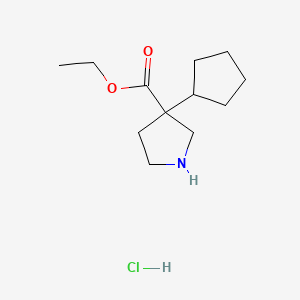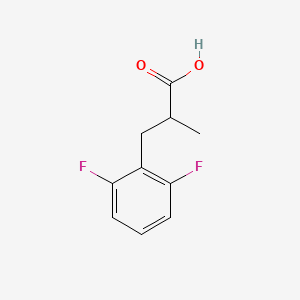
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
準備方法
The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide typically involves the reaction of 1-ethyl-1H-imidazole-5-carboxylic acid with appropriate amines under specific conditions. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
化学反応の分析
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common reagents and conditions used in these reactions include solvents like acetonitrile, dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide can be compared with other imidazole derivatives, such as:
1-ethyl-1H-imidazole-5-carboxamide: Similar structure but lacks the amino group, which affects its reactivity and biological activity.
3-amino-1H-imidazole-4-carboxamide: Different substitution pattern on the imidazole ring, leading to different chemical and biological properties.
2-amino-1H-imidazole-5-carboxamide: Another imidazole derivative with different substitution, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-amino-3-(3-ethylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13) |
InChIキー |
SNVQVKYYSPTQCB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)









![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)
